1,4-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
1,4-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves the reduction or oxidation followed by cyclization of appropriate precursors. One common method includes the hydrogenation of quinoline derivatives using catalysts such as palladium on carbon (Pd/C) under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but with different substituents.
4-Hydroxy-2-quinolones: Another class of quinoline derivatives with distinct chemical properties and applications.
N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine: A closely related compound with a different substitution pattern.
Uniqueness
1,4-Dimethyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinolin-4-amine |
InChI |
InChI=1S/C11H16N2/c1-11(12)7-8-13(2)10-6-4-3-5-9(10)11/h3-6H,7-8,12H2,1-2H3 |
InChI Key |
ZXRWTUYEBBLHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C2=CC=CC=C21)C)N |
Origin of Product |
United States |
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